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Compound of Interest

Compound Name: Fumagilin-105

Cat. No.: B15623099

A Note on Nomenclature: This technical guide focuses on the natural product Fumagillin and its
well-characterized synthetic analog, TNP-470. The user's query for "Fumagillin-105" did not
yield a specific compound with that designation in the scientific literature. It is possible that
"105" was a citation number in a reviewed article. This guide, therefore, summarizes the
extensive research available for Fumagillin and its key derivatives.

Executive Summary

Fumagillin is a mycotoxin first isolated from the fungus Aspergillus fumigatus in 1949.[1] Initially
explored for its antimicrobial properties, it has since garnered significant interest as a potent
angiogenesis inhibitor.[2] This guide provides a comprehensive overview of the discovery,
synthesis, and biological activity of Fumagillin and its clinically evaluated analog, TNP-470.
Detailed experimental protocols, quantitative biological data, and visualizations of key
pathways are presented to serve as a valuable resource for researchers in drug discovery and
development.

Discovery and Biological Activity

Fumagillin was first identified by Hanson and Eble in 1949 from the fermentation broth of
Aspergillus fumigatus.[3] While initially studied for its amoebicidal and anti-infective properties,
its potent anti-angiogenic effects were later discovered.[4] Fumagillin and its analogs exert their
biological effects primarily through the irreversible inhibition of methionine aminopeptidase-2
(MetAP-2), a key enzyme involved in the post-translational modification of proteins.[5][6] This
inhibition leads to the suppression of endothelial cell proliferation and, consequently, the
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inhibition of angiogenesis.[6] The anti-angiogenic properties of fumagillin derivatives have been
investigated for the treatment of cancer and other diseases characterized by excessive blood
vessel formation.[2][7]

Quantitative Biological Data

The biological activity of Fumagillin and its key analog, TNP-470, has been quantified in various
assays. The following tables summarize key inhibitory concentrations.

Cell
Compound Target/Assay IC50 Value . Reference
Line/System

Recombinant

Fumagillin MetAP-2 9.2 nM
enzyme
~58 nM
(calculated from
Entamoeba 1.15 +0.03 uM _
Trophozoites [8]

histolytica growth  for biotinylated
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Endothelial Cell ) ) )
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Human
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o cholangiocarcino  [10]
viability (24h) pg/mL
ma
Human
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o 3.16 £ 0.6 ug/mL  cholangiocarcino  [10]
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ma

Human
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Synthesis and Biosynthesis
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Total Synthesis

The complex structure of Fumagillin has made it a challenging target for total synthesis. The
first total synthesis of (£)-fumagillin was reported by Corey and Snider in 1972. Since then,
several other synthetic strategies for fumagillin and its core structure, fumagillol, have been
developed, including both racemic and asymmetric approaches.[1][11] These syntheses often
involve intricate stereoselective reactions to construct the highly functionalized cyclohexane
ring and the two epoxide moieties that are crucial for its biological activity.[9]

Biosynthesis

The biosynthesis of Fumagillin in Aspergillus fumigatus is a complex process involving
enzymes encoded by the fma gene cluster.[3][12] Fumagillin is a meroterpenoid, derived from
both the polyketide and terpene pathways.[3] The pathway begins with the synthesis of a (3-
trans-bergamotene core from farnesyl pyrophosphate (FPP), catalyzed by a terpene cyclase.
[13][14] This is followed by a series of oxidative modifications, including hydroxylations and
epoxidations, catalyzed by a multifunctional cytochrome P450 monooxygenase, to form the
highly oxygenated sesquiterpenoid core.[12][14] In a separate branch, a polyketide synthase
produces a tetraenoic diacid, which is then esterified to the terpene-derived core to yield the
final Fumagillin molecule.[13]

Experimental Protocols
Protocol for Fumagillin Extraction and Purification from
A. fumigatus

This protocol is a generalized procedure based on methodologies described in the literature for
the isolation of Fumagillin from fungal cultures.[3][15]

1. Fermentation:

o Culture Aspergillus fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) under
optimal conditions for secondary metabolite production (e.g., 25-30°C, shaking at 150-200
rpm for 7-14 days).[3][16]

2. Extraction:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://en.wikipedia.org/wiki/Fumagillin
https://pubmed.ncbi.nlm.nih.gov/29711854/
https://www.pnas.org/doi/10.1073/pnas.95.26.15183
https://www.benchchem.com/pdf/The_Origin_of_Fumagillin_A_Deep_Dive_into_its_Discovery_Biosynthesis_and_Regulation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7020470/
https://www.benchchem.com/pdf/The_Origin_of_Fumagillin_A_Deep_Dive_into_its_Discovery_Biosynthesis_and_Regulation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652892/
https://pubs.acs.org/doi/10.1021/ja500881e
https://pmc.ncbi.nlm.nih.gov/articles/PMC7020470/
https://pubs.acs.org/doi/10.1021/ja500881e
https://pmc.ncbi.nlm.nih.gov/articles/PMC3652892/
https://www.benchchem.com/pdf/The_Origin_of_Fumagillin_A_Deep_Dive_into_its_Discovery_Biosynthesis_and_Regulation.pdf
https://www.mdpi.com/2311-5637/10/11/588
https://www.benchchem.com/pdf/The_Origin_of_Fumagillin_A_Deep_Dive_into_its_Discovery_Biosynthesis_and_Regulation.pdf
https://patents.google.com/patent/CN106591389A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Separate the mycelia from the fermentation broth by filtration.
Acidify the filtered broth to approximately pH 3-4 with a suitable acid (e.g., HCI).

Extract the acidified broth multiple times with an organic solvent such as ethyl acetate or
chloroform.[3]

Combine the organic extracts and dry over anhydrous sodium sulfate.

Evaporate the solvent under reduced pressure to obtain a crude extract.
. Purification:

Subject the crude extract to column chromatography on silica gel.

Elute the column with a gradient of solvents, such as hexane-ethyl acetate or
dichloromethane-methanol, to separate the components.

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions
containing Fumagillin.

Further purify the Fumagillin-containing fractions by high-performance liquid chromatography
(HPLC), preferably on a preparative C18 column.[15]

Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.[15]

Collect the peak corresponding to Fumagillin and evaporate the solvent to yield the purified
compound.

The purity of the final product can be assessed by analytical HPLC and its identity confirmed
by mass spectrometry and NMR spectroscopy.[15]

Protocol for MetAP-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Fumagillin or
its analogs against MetAP-2.

1. Reagents and Materials:
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Recombinant human MetAP-2 enzyme.
Methionine-p-nitroanilide (Met-pNA) as a substrate.
Assay buffer (e.g., 50 mM HEPES, 100 mM NacCl, 0.1 mM CoClz, pH 7.5).
Fumagillin or test compound dissolved in a suitable solvent (e.g., DMSO).
96-well microplate.
Microplate reader capable of measuring absorbance at 405 nm.
. Assay Procedure:
Prepare serial dilutions of the test compound in the assay buffer.
In a 96-well plate, add the recombinant MetAP-2 enzyme to each well.

Add the diluted test compound or vehicle control (DMSO) to the respective wells and pre-
incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor
binding.

Initiate the enzymatic reaction by adding the Met-pNA substrate to each well.

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The
absorbance increase corresponds to the release of p-nitroaniline upon substrate cleavage.

Calculate the initial reaction rates for each concentration of the inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

Visualizations
Signaling Pathway of Fumagillin's Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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